molecular formula C16H14FN5O B4509420 N-[2-(3-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

N-[2-(3-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4509420
M. Wt: 311.31 g/mol
InChI Key: WAADRAVZXDFUMS-UHFFFAOYSA-N
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Description

N-[2-(3-Fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole ring at the 4-position of the benzamide core and a 2-(3-fluorophenyl)ethyl side chain. Tetrazole groups are bioisosteres for carboxylic acids, offering enhanced metabolic stability and hydrogen-bonding capabilities . The fluorophenyl moiety may contribute to lipophilicity and sigma receptor affinity, as seen in structurally related benzamides used in tumor imaging and therapy .

Properties

IUPAC Name

N-[2-(3-fluorophenyl)ethyl]-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O/c17-14-3-1-2-12(10-14)8-9-18-16(23)13-4-6-15(7-5-13)22-11-19-20-21-22/h1-7,10-11H,8-9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAADRAVZXDFUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCNC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide typically involves a multi-step process. One common method includes the nucleophilic substitution of a fluorinated aromatic compound with an appropriate amine, followed by the formation of the tetrazole ring through cyclization reactions. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like cesium carbonate (Cs2CO3) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring is known to mimic carboxylic acids, allowing the compound to bind to enzymes and receptors with high affinity. This binding can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Potential Applications/Findings Reference
N-[2-(3-Fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide 4-Tetrazolyl, 2-(3-fluorophenyl)ethyl Hypothesized sigma receptor targeting; possible imaging/therapeutic agent
N-(2-(3-(3,4-Difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b) 4-Imidazolyl, ureido linker with 3,4-difluorophenyl Enhanced hydrogen bonding (urea group); may affect pharmacokinetics vs. tetrazole analogs
N-[2-[(2,6-Dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl]-4-(1H-tetrazol-1-yl)benzamide 4-Tetrazolyl, complex side chain (dimethylphenyl, methoxyphenyl, hydroxy) Increased solubility (hydroxy/methoxy) but potential glucuronidation; CNS penetration possible
4-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide 4-Fluoro, thiazole ring Thiazole’s electron-rich sulfur may alter metabolism or receptor interaction
N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide 3-Tetrazolyl, pyrazole with methyl groups Pyrazole’s metabolic stability; positional isomerism may affect target selectivity
[125I]PIMBA (Sigma Receptor Ligand) Piperidinyl, radioiodinated benzamide High sigma receptor affinity (Kd = 5.80 nM); used in prostate tumor imaging/therapy

Key Research Findings and Comparative Analysis

Sigma Receptor Affinity :

  • The radioiodinated benzamide [125I]PIMBA () demonstrates high sigma-1 receptor binding (Kd = 5.80 nM), enabling prostate tumor imaging. The main compound’s fluorophenyl and tetrazole groups suggest moderate affinity, though direct data are lacking. Tetrazole’s bioisosteric properties may mimic carboxylate interactions, enhancing receptor binding .

Substituent Impact on Pharmacokinetics: Urea vs. Ethyl Linkers: Compound 3b () uses a urea linker, which may improve solubility but reduce membrane permeability compared to the main compound’s ethyl chain . Thiazole vs.

Metabolic Considerations :

  • Hydroxy and methoxy groups in the compound increase hydrophilicity but may predispose it to glucuronidation, reducing oral bioavailability. The main compound’s fluorophenyl group likely enhances metabolic stability via reduced oxidative metabolism .

Therapeutic Potential: Nonradioactive analogs like PIMBA () inhibit prostate tumor cell growth in vitro. The main compound’s structural similarity suggests possible antitumor activity, though fluorophenyl’s electron-withdrawing effects might modulate efficacy .

The main compound’s safety remains unstudied, but standard benzamide precautions (e.g., avoiding inhalation) are advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide
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N-[2-(3-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

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